

Application Notes and Protocols for Sec61-IN-5 In Vitro Translocation Assay

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro translocation assay to characterize the inhibitory effects of **Sec61-IN-5** on the Sec61 translocon, the central component of the protein translocation machinery in the endoplasmic reticulum (ER).

The Sec61 complex forms a protein-conducting channel responsible for the translocation of nascent secretory and membrane proteins into the ER lumen or their integration into the ER membrane.[1][2][3][4] Inhibition of this channel is a promising therapeutic strategy for various diseases, including cancer, viral infections, and immunosuppression.[5] Small molecule inhibitors can block the translocation process by binding to the Sec61 complex and stabilizing it in a closed, translocation-incompetent state.

This document outlines a cell-free system to quantitatively assess the impact of **Sec61-IN-5** on the biogenesis of secretory proteins. The assay utilizes an in vitro transcription and translation system, typically rabbit reticulocyte lysate (RRL), coupled with canine pancreatic rough microsomes (RMs), which are a primary source of mammalian ER for these studies.

Signaling Pathway of Co-translational Translocation and Inhibition by Sec61-IN-5

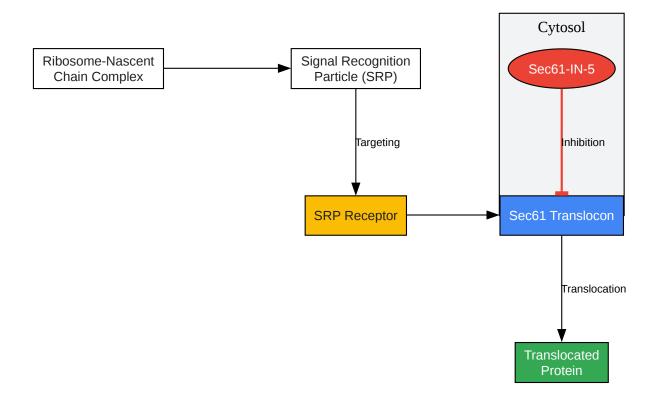


Methodological & Application

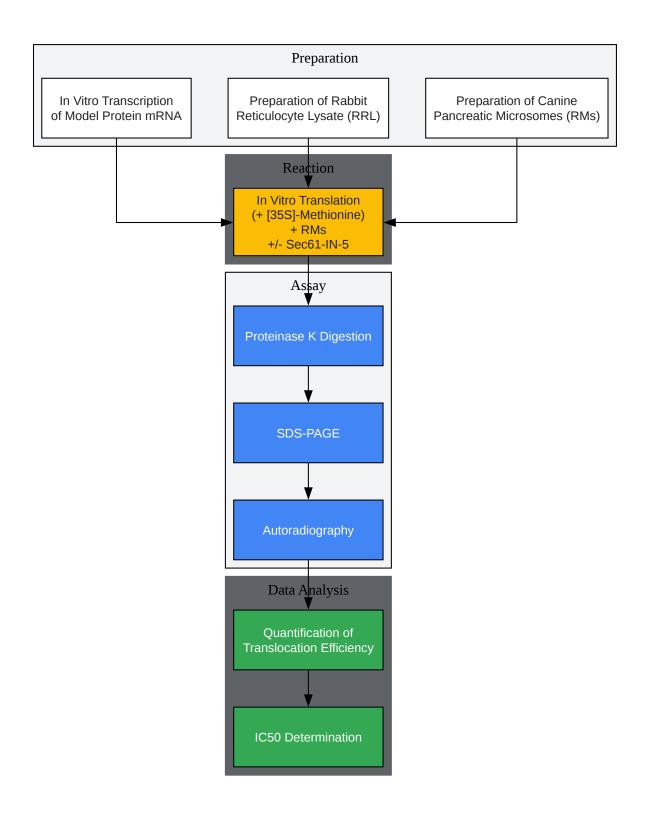
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The process of co-translational translocation begins with the synthesis of a polypeptide chain by a ribosome. As the signal sequence of the nascent chain emerges, it is recognized by the signal recognition particle (SRP), which then targets the ribosome-nascent chain complex to the SRP receptor on the ER membrane. The complex is then transferred to the Sec61 translocon, and the nascent polypeptide is translocated through the channel into the ER lumen. Sec61 inhibitors, such as **Sec61-IN-5**, are thought to bind to a pocket on the Sec61 α subunit, preventing the opening of the translocation pore and thereby blocking the entry of the nascent polypeptide.









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